3-Buten-1-amine
Overview
Description
3-Buten-1-amine is an important chemical intermediate used in various organic syntheses, including pharmaceuticals, agrochemicals, and polymers. Its properties and reactivity make it a versatile compound in the field of organic chemistry.
Synthesis Analysis
The synthesis of 3-Buten-1-amine and its derivatives involves several methods. One approach is the catalytic hydrogenation of nitriles, which provides a high yield and is environmentally friendly. Another method involves the Gabriel synthesis combined with a Mitsunobu reaction, offering a direct amination strategy that avoids the use of air-sensitive hydride reagents (Johnson & Gribble, 2018).
Molecular Structure Analysis
The molecular structure of 3-Buten-1-amine derivatives has been elucidated through X-ray crystallography and various spectroscopic techniques, such as NMR and IR. These studies provide insights into the compound's geometry and electronic structure, critical for understanding its reactivity and physical properties (Tayyari et al., 2013).
Chemical Reactions and Properties
3-Buten-1-amine undergoes a variety of chemical reactions, including condensation, Michael addition, and nucleophilic substitution, due to its active amine group. These reactions are foundational for the synthesis of complex molecules and heterocycles (Li, Zhang, & Tong, 2010).
Scientific Research Applications
- Summary of the Application: 3-Buten-1-amine is an aliphatic terminal amine used for organic synthesis and in proteomics research . Its hydrochloride salt is used to improve the detection of neurodegenerative Alzheimer’s disease in ELISA titrations .
- Methods of Application or Experimental Procedures: The hydrochloride salt of 3-Buten-1-amine is used in ELISA titrations. ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this context, 3-Buten-1-amine is used to reduce the background due to non-specific associations of molecules and proteins .
Safety And Hazards
properties
IUPAC Name |
but-3-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-2-3-4-5/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVKKRLMJCWVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332126 | |
Record name | 3-Buten-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Buten-1-amine | |
CAS RN |
2524-49-4 | |
Record name | 3-Buten-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-3-en-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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